2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is a chemical compound that features a piperidine ring substituted with a fluoromethyl group and an acetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds . This compound’s unique structure makes it a valuable subject for research in drug development and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents to introduce the fluoromethyl group onto the piperidine ring.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)acetic acid
- 2-(4-Chloromethylpiperidin-1-yl)acetic acid
- 2-(4-Bromomethylpiperidin-1-yl)acetic acid
Uniqueness
2-(4-(Fluoromethyl)piperidin-1-yl)acetic acid is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound for drug discovery and other scientific research .
Properties
IUPAC Name |
2-[4-(fluoromethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c9-5-7-1-3-10(4-2-7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMQIZSHOCUILP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CF)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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